![molecular formula C17H17FO2 B15320152 Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism of action of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-amino-4-fluoro-[1,1-biphenyl]-4-yl)carbamate
- tert-Butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate
Uniqueness
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its tert-butyl, fluorine, and carboxylate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C17H17FO2 |
|---|---|
Peso molecular |
272.31 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)13-9-10-14(15(18)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clave InChI |
KRYLJXQBCUCOHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


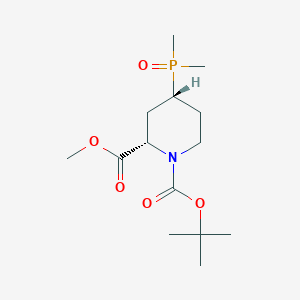
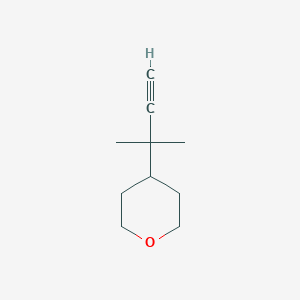
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
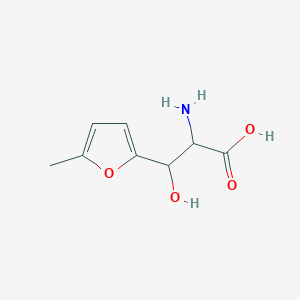
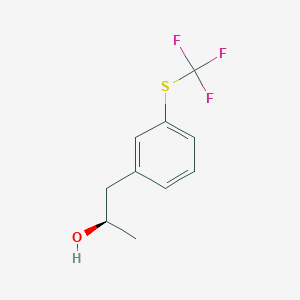
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
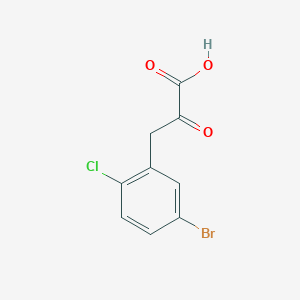
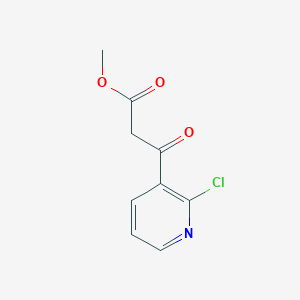
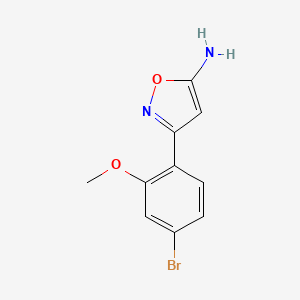
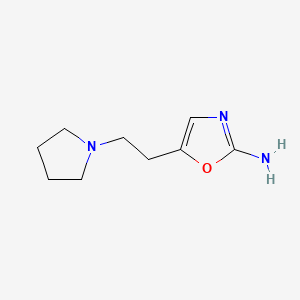
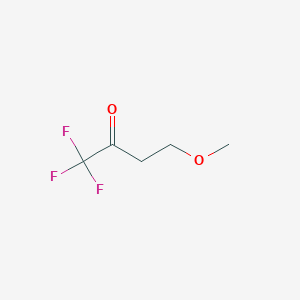
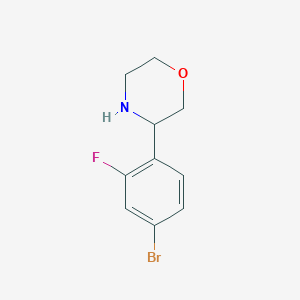
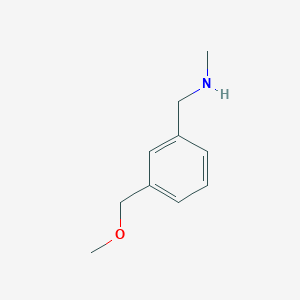
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
